4-(Methylsulfonyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJOQICPGZGYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370617 | |

| Record name | 4-(Methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82964-91-8 | |

| Record name | 4-(Methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)benzenesulfonyl chloride

Abstract

4-(Methylsulfonyl)benzenesulfonyl chloride is a pivotal intermediate in medicinal chemistry and materials science, valued for its bifunctional nature which incorporates both a reactive sulfonyl chloride and a stable methylsulfonyl (sulfone) group. This guide provides an in-depth examination of the primary synthetic pathways to this compound. It is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful laboratory and industrial-scale synthesis. We will explore the classical two-step approach starting from thioanisole, detailing the chlorosulfonation and subsequent oxidation, and discuss critical process parameters that govern yield and purity.

Introduction: Significance of this compound

This compound, also known as 4-(methanesulfonyl)benzene-1-sulfonyl chloride[1], is a crystalline solid that serves as a crucial building block in organic synthesis. Its utility stems from the differential reactivity of its two sulfur-containing functional groups. The sulfonyl chloride (-SO₂Cl) moiety is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonates, and sulfonic esters, respectively. This reactivity is fundamental in the construction of complex molecules, including many pharmaceutical agents where the sulfonamide linkage is a common pharmacophore.

Concurrently, the methylsulfonyl (-SO₂CH₃) group is chemically robust and acts as a strong electron-withdrawing group and a hydrogen bond acceptor. This group modifies the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. The strategic placement of this sulfone group in the para position influences the electronic character of the entire benzene ring, impacting the reactivity of the sulfonyl chloride and the properties of the final derivative.

Primary Synthetic Pathway: The Thioanisole Route

The most established and widely documented synthesis of this compound proceeds via a two-step sequence starting from thioanisole (methyl phenyl sulfide). This route is advantageous due to the commercial availability and relatively low cost of the starting material. The pathway involves:

-

Step 1: Electrophilic Chlorosulfonation of thioanisole to form 4-(methylthio)benzenesulfonyl chloride.

-

Step 2: Selective Oxidation of the sulfide in 4-(methylthio)benzenesulfonyl chloride to the corresponding sulfone.

Step 1: Chlorosulfonation of Thioanisole

The introduction of the sulfonyl chloride group onto the benzene ring is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation.

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid serves as both the solvent and the electrophilic sulfonating agent. A large excess is typically used to drive the reaction to completion and maintain a fluid reaction medium.

-

Electrophile Generation: The active electrophile is believed to be sulfur trioxide (SO₃), generated in situ, or the chlorosulfonium cation (SO₂Cl⁺)[2]. The reaction is highly exothermic and requires careful temperature control.

-

Regioselectivity: The methylthio (-SCH₃) group is an ortho-, para-directing activator. Due to steric hindrance from the bulky sulfonylating agent, substitution occurs predominantly at the less hindered para-position, leading to high regioselectivity for the desired 4-substituted product.

Experimental Protocol: Synthesis of 4-(Methylthio)benzenesulfonyl chloride[3][4][5]

-

Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct) is charged with an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).

-

Cooling: The flask is cooled in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Addition: Thioanisole (1.0 molar equivalent) is added dropwise via the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours. The temperature must be strictly controlled to prevent side reactions and decomposition.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0–5 °C for an additional 1-2 hours to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the crude product.

-

Isolation: The solid precipitate, 4-(methylthio)benzenesulfonyl chloride, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2: Oxidation of 4-(Methylthio)benzenesulfonyl chloride

The second step involves the selective oxidation of the thioether functionality to a sulfone without affecting the sulfonyl chloride group.

Causality Behind Experimental Choices:

-

Oxidizing Agent: A variety of oxidizing agents can be employed, but hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid or ethylene dichloride is common in industrial preparations[6]. The use of a catalyst, such as sodium tungstate, can accelerate the reaction[6]. Other reagents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are also effective but may be less economical for large-scale synthesis.

-

Selectivity: The thioether is more susceptible to oxidation than the highly oxidized sulfonyl chloride group. Careful control of stoichiometry (at least 2 equivalents of oxidant are required for the sulfide-to-sulfone conversion) and temperature is crucial to prevent over-oxidation or degradation.

Experimental Protocol: Synthesis of this compound[6]

-

Setup: A flask is charged with the crude 4-(methylthio)benzenesulfonyl chloride (1.0 eq.) from the previous step and a solvent (e.g., ethylene dichloride or glacial acetic acid).

-

Catalyst Addition: If used, a catalytic amount of sodium tungstate (e.g., 0.02 eq.) is added to the mixture.

-

Oxidant Addition: The mixture is heated to a moderate temperature (e.g., 40-50 °C). Hydrogen peroxide (e.g., 30-50% aqueous solution, ~2.2 eq.) is added dropwise, maintaining the temperature and monitoring for any exotherm.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed (typically 3-5 hours).

-

Work-up & Isolation: After cooling, the reaction mixture is diluted with water. The product is extracted with a suitable organic solvent (if not already in one). The organic layer is washed with water, a reducing agent solution (e.g., sodium bisulfite) to quench excess peroxide, and brine.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from a toluene/hexane mixture) to yield pure this compound as a white crystalline solid.

Visualization of the Core Synthesis Pathway

The following diagram illustrates the logical flow of the primary synthesis route from thioanisole.

Caption: Workflow for the two-step synthesis of the target compound.

Alternative Synthetic Strategies

While the thioanisole route is prevalent, other pathways exist, often starting from precursors that already contain a sulfone group.

Chlorosulfonation of Methyl Phenyl Sulfone

A conceptually simpler, one-step approach is the direct chlorosulfonation of methyl phenyl sulfone[7].

-

Principle: In this method, the methylsulfonyl group is already present. As a meta-directing deactivator, it makes the subsequent electrophilic chlorosulfonation more challenging than with thioanisole. Harsher reaction conditions (e.g., higher temperatures or stronger Lewis acid catalysts) are required, which can lead to lower yields and the formation of isomeric byproducts. The primary product would be the 3-(methylsulfonyl)benzenesulfonyl chloride, making this route unsuitable for synthesizing the desired 4-isomer. Therefore, this route is not practically viable for the target compound but is mechanistically important to consider.

Characterization and Quality Control

Ensuring the purity and identity of the final product is critical. The following data are typical for this compound.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 165-169 °C[1] |

| Molecular Formula | C₇H₇ClO₄S₂ |

| Molecular Weight | 254.71 g/mol |

| ¹H NMR (CDCl₃) | δ ~8.2 (d, 2H), δ ~8.1 (d, 2H), δ ~3.1 (s, 3H) |

| Purity (HPLC) | ≥97%[1] |

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Chlorosulfonic Acid: Highly corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, face shield, acid-resistant apron) must be worn. Additions to water (quenching) must be done slowly and with efficient cooling.

-

Hydrogen Peroxide (Concentrated): A strong oxidizer that can cause severe burns. It can form explosive mixtures with organic materials. Temperature control during the oxidation step is critical to prevent runaway reactions.

-

Thionyl Chloride: Sometimes used in alternative sulfonyl chloride preparations, thionyl chloride is also highly corrosive and toxic[8].

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting from thioanisole. This pathway, involving chlorosulfonation followed by oxidation, offers excellent control over regioselectivity and produces the desired product in good yield and high purity. Understanding the mechanistic basis for reagent choice, reaction conditions, and potential side reactions is paramount for any chemist undertaking this synthesis. The protocols and insights provided in this guide serve as a comprehensive resource for the successful preparation of this valuable synthetic intermediate.

References

- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

-

EP0478390A1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. [Link]

-

PrepChem.com - Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. [Link]

-

Organic Syntheses - Benzenesulfonyl chloride. [Link]

- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

Chemsrc.com - 4-(Methylsulfonyl)benzene-1-sulfonyl chloride. [Link]

-

NIH National Center for Biotechnology Information - Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]

-

Oakwood Chemical - 4-(Methylthio)benzenesulfonyl chloride. [Link]

-

Asian Journal of Chemistry - Synthesis of Rofecoxib and Study of Lactone Ring Stability. [Link]

-

Chemistry Stack Exchange - What is the mechanism of chlorosulfonation of benzene? [Link]

Sources

- 1. CAS#:82964-91-8 | 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4-(Methylthio)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)benzenesulfonyl chloride

Introduction

4-(Methylsulfonyl)benzenesulfonyl chloride, identified by the CAS Number 82964-91-8, is a bifunctional organosulfur compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its molecular architecture, featuring both a methylsulfonyl (sulfone) and a sulfonyl chloride group on a benzene ring, imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex organic molecules.[3] The methylsulfonyl group is a prominent motif in numerous approved and investigational drugs, valued for its ability to enhance physicochemical properties such as solubility and metabolic stability.[4] The highly reactive sulfonyl chloride moiety, in turn, serves as a versatile chemical handle for introducing the 4-(methylsulfonyl)phenyl group into a target molecule, typically through reactions with amines, alcohols, or other nucleophiles.[5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective handling, application, and analysis of this important chemical entity.

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is paramount for its successful application in any research or development endeavor. These properties dictate its behavior in different environments and its suitability for specific synthetic transformations.

Molecular Structure and Identity

The structure of this compound is foundational to its chemical behavior. The presence of two electron-withdrawing sulfonyl groups on the aromatic ring influences its reactivity and physical characteristics.

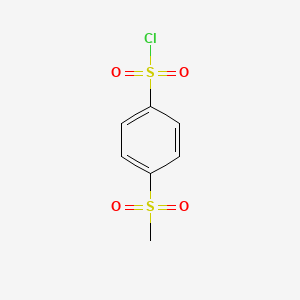

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 82964-91-8 | [1][2] |

| Molecular Formula | C₇H₇ClO₄S₂ | [1][2] |

| Molecular Weight | 254.71 g/mol | [2][6] |

| Appearance | White to yellow or salmon-pink crystalline powder | [7][8] |

| Melting Point | 165-169 °C | [1][7] |

| Boiling Point | 158-163 °C (at reduced pressure) | [1][7] |

| Density | ~1.517 g/cm³ | [1] |

| LogP (Octanol/Water) | 3.17920 (Predicted) | [1] |

Solubility, Stability, and Reactivity

-

Solubility : Due to the reactive nature of the sulfonyl chloride group, its water solubility is difficult to measure accurately as it readily undergoes hydrolysis.[9] The hydrolysis product is 4-(methylsulfonyl)benzenesulfonic acid. It is generally soluble in aprotic organic solvents.

-

Stability : The compound is stable under normal, dry storage conditions.[10] It is sensitive to moisture and will hydrolyze when exposed to water or humid air.[11][12] It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[7]

-

Reactivity : The primary site of reactivity is the sulfonyl chloride group (-SO₂Cl). This group is a strong electrophile and readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is the cornerstone of its utility as a synthetic building block.[5] The compound is incompatible with strong oxidizing agents and strong bases.[10][12]

Experimental Protocols for Characterization

To ensure the quality and identity of this compound for research and development, specific analytical techniques are employed. The following protocols are provided as self-validating systems for its characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality : The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting endotherm at a specific temperature range is expected. Impurities typically broaden the melting range and depress the melting point. DSC is chosen over traditional melting point apparatus for its higher precision, sensitivity, and ability to provide quantitative thermodynamic data.

Methodology :

-

Sample Preparation : Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup :

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program :

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis :

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and the integrated area (enthalpy of fusion) are also recorded. A sharp peak is indicative of high purity.

-

Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Causality : HPLC is a cornerstone technique for assessing the purity of organic compounds and monitoring their stability over time. A reverse-phase method is chosen due to the moderate polarity of the analyte. An ultraviolet (UV) detector is employed because the aromatic ring provides strong chromophores, allowing for sensitive detection. This method can effectively separate the parent compound from potential impurities or degradation products (like the hydrolysis product).[13]

Methodology :

-

Standard and Sample Preparation :

-

Standard Solution : Accurately prepare a 1 mg/mL stock solution of a reference standard in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.

-

Sample Solution : Prepare the sample to be tested at the same concentration (~0.1 mg/mL) in acetonitrile.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.[13]

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

-

Data Analysis :

-

Run the standard and sample solutions.

-

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

For stability studies, samples are analyzed at various time points, and the emergence of new peaks (degradants) or a decrease in the main peak area is monitored.

-

Caption: Workflow for Purity Assessment using HPLC.

Safety, Handling, and Storage

Trustworthiness : A self-validating safety protocol involves understanding the inherent hazards of a chemical and implementing appropriate controls to mitigate risks.

-

Hazard Identification : this compound is classified as a corrosive solid.[10] It causes severe skin burns and eye damage (GHS Hazard H314).[6][7] It is harmful if swallowed.[14]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling : Avoid creating dust. Do not breathe dust.[10] Avoid contact with skin, eyes, and clothing.[15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Storage : Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and moisture.[7][10] Keep the container tightly closed and stored under an inert atmosphere.[7]

Conclusion

This compound is a pivotal reagent in modern organic synthesis, offering a reliable means to incorporate the valuable methylsulfonylphenyl moiety into target structures. Its utility is directly linked to its distinct physicochemical properties, particularly the high reactivity of its sulfonyl chloride group. A thorough understanding of its properties, supported by robust analytical characterization as detailed in this guide, is essential for its effective and safe use. The protocols and data presented here provide a solid foundation for researchers and drug developers to confidently integrate this versatile building block into their synthetic and medicinal chemistry programs.

References

-

4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Retrieved January 11, 2026, from [Link]

-

Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

4-(Acetylamino)benzenesulfonyl chloride. (2018, May 16). SIELC Technologies. Retrieved January 11, 2026, from [Link]

Sources

- 1. CAS#:82964-91-8 | 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 4-Methylbenzylsulfonyl chloride 96 51419-59-1 [sigmaaldrich.com]

- 6. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE | 82964-91-8 [chemicalbook.com]

- 8. Chlorure de 4-(méthylsulfonyl)benzènesulfonyle, 95 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-(Methylsulfonyl)benzenesulfonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Reagent for Advanced Synthesis

4-(Methylsulfonyl)benzenesulfonyl chloride, identified by its CAS number 82964-91-8, is a highly reactive, bifunctional organosulfur compound.[1] As a solid, crystalline substance, it serves as a crucial building block in advanced organic synthesis, particularly within the realm of medicinal chemistry.[2] Its molecular architecture is distinguished by two key functional groups attached to a central benzene ring: a highly electrophilic sulfonyl chloride (-SO₂Cl) group and a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group.[3] This dual functionality makes it a valuable reagent for the construction of complex sulfonamides, a class of compounds with profound significance in drug discovery and development.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and handling protocols, grounded in established scientific principles and experimental insights.

Core Chemical and Physical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82964-91-8 | [1][5][6] |

| Molecular Formula | C₇H₇ClO₄S₂ | [1][5][6] |

| Molecular Weight | 254.71 g/mol | [1][6] |

| Appearance | White to off-white solid/crystalline powder | [5][7] |

| Melting Point | 165-169 °C (lit.) | [1][8] |

| IUPAC Name | This compound | [5][9] |

| SMILES String | CS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O | [5] |

| InChI Key | TYJOQICPGZGYDT-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insight

The synthesis of this compound typically involves a multi-step process starting from precursors that can be functionalized to introduce the two distinct sulfur-containing groups. A plausible and common synthetic strategy begins with the oxidation of a thioether to a sulfone, followed by chlorosulfonation of the aromatic ring.

Conceptual Synthetic Pathway

A logical route involves starting with 4-chlorophenyl methyl sulfide. The sulfide is first oxidized to the corresponding sulfone, 1-chloro-4-(methylsulfonyl)benzene. This intermediate is then subjected to chlorosulfonation to replace the chlorine atom with a sulfonyl chloride group, yielding the final product. This pathway ensures the correct regiochemistry of the functional groups.

Caption: Conceptual synthetic pathway for this compound.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from established procedures for sulfone synthesis and chlorosulfonation.[10]

Step 1: Oxidation of 4-chlorophenyl methyl sulfide to 1-chloro-4-(methylsulfonyl)benzene

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenyl methyl sulfide in a suitable solvent like glacial acetic acid.

-

Oxidation: Slowly add an excess of hydrogen peroxide (30% aqueous solution) to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reaction: After the initial exotherm subsides, heat the mixture gently (e.g., 80-100°C) for several hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture and pour it into a large volume of cold water. The solid product, 1-chloro-4-(methylsulfonyl)benzene, will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from a solvent like ethanol can be performed for further purification.

Step 2: Chlorosulfonation of 1-chloro-4-(methylsulfonyl)benzene

-

Setup: In a flask protected from moisture (e.g., with a drying tube), add the dried 1-chloro-4-(methylsulfonyl)benzene.

-

Reaction: Cool the flask in an ice bath and slowly add an excess of chlorosulfonic acid (ClSO₃H) with stirring. Caution: This reaction is vigorous and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 2-3 hours to ensure the reaction goes to completion.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Purification: Collect the solid this compound by filtration, wash with cold water, and dry under vacuum. Purity can be assessed by melting point determination.[8]

Reactivity Profile: An Enhanced Electrophile

The reactivity of this compound is dominated by the sulfonyl chloride group, which acts as a potent electrophile. The sulfur atom is highly electron-deficient due to the attached electronegative oxygen and chlorine atoms. This electrophilicity is further amplified by the presence of the methylsulfonyl group at the para-position, which is a powerful electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution but enhances the reactivity of the sulfonyl chloride towards nucleophilic attack.[3]

Mechanism of Sulfonamide Formation

The primary application of this reagent is in the synthesis of sulfonamides via reaction with primary or secondary amines.[3][11][12] This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

Caption: General mechanism for sulfonamide formation.

Causality in the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.[11]

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group, to form the stable sulfonamide.

-

Proton Transfer: A proton is lost from the nitrogen atom. This step is facilitated by a base (such as pyridine or triethylamine), which is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][11]

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a precursor for synthesizing sulfonamides, a privileged scaffold in medicinal chemistry. Sulfonamides are found in a wide array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and enzyme inhibitors.[4]

Key Applications:

-

Pharmaceutical Intermediates: It is used to synthesize active pharmaceutical ingredients (APIs) and their precursors.[2][3][13]

-

Enzyme Inhibitor Synthesis: The sulfonamide moiety can act as a transition-state mimetic or bind to key residues in enzyme active sites. This reagent is used to prepare inhibitors for targets like carbonic anhydrases.[3]

-

Specific Compound Synthesis: It has been documented for use in the preparation of specific nucleoside analogues, such as 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine, for biological evaluation.[1]

Workflow for Sulfonamide Synthesis

The following protocol outlines a general procedure for the reaction of this compound with an amine to yield a target sulfonamide.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-(methylsulfonyl)benzenesulfonamide

This protocol provides a step-by-step method for a representative sulfonylation reaction.

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

-

Reaction Setup: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (e.g., 1M solution) to remove excess amine and triethylamine hydrochloride, followed by a saturated aqueous solution of NaHCO₃ to remove any acidic impurities, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-4-(methylsulfonyl)benzenesulfonamide.

Safety, Handling, and Storage

This compound is a corrosive and reactive compound that requires careful handling.[9][14] Adherence to safety protocols is essential to minimize risk.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage.[9][14] |

Aggregated GHS information indicates this is the primary hazard classification.[9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or protective suit to prevent skin contact.[14]

-

Respiratory Protection: If dust is generated or handling outside a fume hood, use a P3 (EN 143) respirator cartridge or equivalent.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Keep away from incompatible materials such as strong oxidizing agents and moisture, as it can hydrolyze.[14]

-

Designated as Storage Class 8A: Combustible corrosive hazardous materials.

References

-

4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc. (URL: [Link])

- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9 - OECD.

- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google P

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (URL: [Link])

-

4-Methylbenzenesulfonyl chloride | CAS 98-59-9 | P212121 Store. (URL: [Link])

- Synthesis of sulfonyl chloride substrate precursors - Columbia University. (URL: Not directly available, general synthetic procedures)

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. (URL: [Link])

-

Synthesis of 1-chloro-4-methylsulfonyl benzene - PrepChem.com. (URL: [Link])

-

The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (URL: [Link])

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (URL: [Link])

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. (URL: [Link])

-

Benzenesulfonyl chloride | 98-09-9 - J&K Scientific LLC. (URL: [Link])

-

Benzenesulfonyl chloride - Wikipedia. (URL: [Link])

-

Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. (URL: [Link])

-

Benzenesulfinic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])

- reagents: effective sulfonylation of alkenes with disulfides under electrochemical conditions. (URL: Not directly available, general procedures)

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])

-

Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. (URL: [Link])

-

4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem. (URL: [Link])

-

Methanesulfonyl chloride - Wikipedia. (URL: [Link])

- JP2002241361A - Method for producing diphenyl disulfide derivative - Google P

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... - MDPI. (URL: [Link])

- EP0512953B1 - Process for the preparation of benzene sulfonamides - Google P

Sources

- 1. 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE | 82964-91-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 95% 5 g | Request for Quote [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 95% [cymitquimica.com]

- 8. CAS#:82964-91-8 | 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]

- 9. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)benzenesulfonyl Chloride

Introduction

4-(Methylsulfonyl)benzenesulfonyl chloride is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring two distinct sulfonyl groups, makes it a versatile building block for the synthesis of complex sulfonamides and other derivatives with potential therapeutic applications. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent, ensuring the reliability and reproducibility of downstream applications.

This guide provides an in-depth analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, present available experimental data, and provide detailed, field-proven protocols for data acquisition. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for their own analytical workflows.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound (C₇H₇ClO₄S₂) dictates its spectroscopic signature. The key structural features are:

-

A para-substituted benzene ring.

-

A methylsulfonyl group (-SO₂CH₃).

-

A sulfonyl chloride group (-SO₂Cl).

Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Due to the reactivity of the sulfonyl chloride moiety, the choice of a dry, aprotic deuterated solvent is critical to prevent hydrolysis. Suitable solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.

Note: As of the last update, specific, publicly available experimental NMR data for this compound is limited. The following sections provide a detailed prediction based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy: A Predicted Analysis

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region and one in the aliphatic region.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | Doublet (d) | 2H | Ha | These protons are ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to significant deshielding. |

| ~ 8.0 - 8.2 | Doublet (d) | 2H | Hb | These protons are ortho to the methylsulfonyl group, which is also electron-withdrawing, but slightly less so than the sulfonyl chloride. |

| ~ 3.1 - 3.3 | Singlet (s) | 3H | Hc | The methyl protons are adjacent to the sulfonyl group, causing a downfield shift compared to a standard methyl group. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation:

-

Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven to remove any residual moisture.

-

In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃).

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube and cap securely.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse ('zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as the internal standard.

-

¹³C NMR Spectroscopy: A Predicted Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the aromatic carbons and one for the methyl carbon.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 148 | C-SO₂Cl | The carbon atom directly attached to the highly electronegative sulfonyl chloride group is expected to be the most deshielded aromatic carbon. |

| ~ 142 - 145 | C-SO₂CH₃ | The carbon atom attached to the methylsulfonyl group will also be significantly deshielded. |

| ~ 129 - 131 | Cb | These carbons are adjacent to the carbon bearing the methylsulfonyl group. |

| ~ 128 - 130 | Ca | These carbons are adjacent to the carbon bearing the sulfonyl chloride group. |

| ~ 44 - 46 | Cc | The methyl carbon is deshielded by the attached sulfonyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048, as ¹³C is a less sensitive nucleus.

-

Spectral Width: 0-200 ppm.

-

Referencing: The CDCl₃ solvent peak at 77.16 ppm is used as the internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions from the two sulfonyl groups.

Experimental IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1380 | Strong | Asymmetric SO₂ Stretch (Sulfonyl Chloride) |

| ~ 1320 | Strong | Asymmetric SO₂ Stretch (Methylsulfonyl) |

| ~ 1180 | Strong | Symmetric SO₂ Stretch (Sulfonyl Chloride) |

| ~ 1150 | Strong | Symmetric SO₂ Stretch (Methylsulfonyl) |

| ~ 1600-1450 | Medium | C=C Aromatic Ring Stretching |

| ~ 580 | Medium-Strong | S-Cl Stretch |

Data sourced from SpectraBase.[1]

Experimental Protocol for FTIR Spectroscopy (ATR Method):

-

Sample Preparation:

-

Due to the moisture-sensitive nature of the sulfonyl chloride, sample preparation should be conducted in a dry environment.

-

Place a small, representative amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, this is often not required.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Mass Spectrum Analysis (Electron Ionization):

| m/z | Predicted Fragment | Rationale |

| 254/256 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 219 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 175 | [M - SO₂Cl]⁺ or [C₆H₄SO₂CH₃]⁺ | Loss of the sulfonyl chloride group. This is expected to be a significant fragment. |

| 155 | [C₆H₄SO₂Cl]⁺ | Loss of the methylsulfonyl group. |

| 91 | [C₆H₄CH₃]⁺ (rearranged) | A common fragment in aromatic compounds, though may be of lower intensity here. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Experimental Protocol for GC-MS Analysis:

Given the reactivity of sulfonyl chlorides, direct injection into a hot GC inlet can lead to degradation. A more reliable method often involves derivatization. However, for a direct analysis, the following can be attempted with caution.

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a dry, aprotic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumental Parameters (GC-MS with EI source):

-

GC Inlet: Use a low-temperature injection (e.g., 150-180 °C) to minimize thermal decomposition.

-

GC Column: A low-to-mid polarity column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a final temperature of ~280 °C.

-

MS Source Temperature: Typically 230 °C.

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound, ensuring a self-validating system for structural confirmation.

Caption: How different spectroscopic techniques provide complementary structural information.

References

-

PubChem. 4-Methanesulfonylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley-VCH GmbH. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility of 4-(Methylsulfonyl)benzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(Methylsulfonyl)benzenesulfonyl chloride, a pivotal intermediate in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted exploration of the compound's behavior in a range of common organic solvents. The guide synthesizes theoretical principles with practical, field-proven methodologies, delivering actionable insights for researchers, chemists, and pharmaceutical development professionals. Key sections include a qualitative solubility profile, a detailed experimental protocol for quantitative solubility determination, a discussion of the molecular-level factors governing solubility, and essential safety and handling protocols.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (MBSC) is a bifunctional aromatic compound featuring both a sulfonyl chloride and a methylsulfonyl group. This unique structure renders it a valuable building block in medicinal chemistry, often utilized in the synthesis of complex sulfonamides and other biologically active molecules. The sulfonyl chloride moiety provides a reactive handle for nucleophilic substitution, while the methylsulfonyl group can influence the physicochemical properties, such as polarity and crystal packing, of the final compound.

The successful application of MBSC in any synthetic endeavor is fundamentally linked to its solubility in the chosen reaction medium. Proper solvent selection is paramount for:

-

Homogeneous Reaction Conditions: Ensuring that all reactants are in the same phase is crucial for achieving optimal reaction rates and preventing side reactions.

-

Efficient Purification: Crystallization, a common method for purifying solid intermediates like MBSC and its derivatives, is highly dependent on the differential solubility of the desired compound and its impurities in a given solvent system.

-

Controllable Reaction Kinetics: The rate of reaction can be significantly influenced by the solvent's ability to solvate reactants, transition states, and products.

-

Safe and Effective Handling: Understanding solubility is key to preparing solutions of known concentrations and avoiding the handling of fine powders, which can pose inhalation hazards.

This guide aims to equip the scientific community with a thorough understanding of the solubility of MBSC, thereby facilitating its effective and safe utilization in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of MBSC is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₄S₂ | [1] |

| Molecular Weight | 254.71 g/mol | [2] |

| Melting Point | 165-169 °C (lit.) | [2] |

| Appearance | Crystalline Powder | |

| Density | 1.517 g/cm³ | [2] |

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high dielectric constants and are effective at solvating the polar sulfonyl groups through dipole-dipole interactions without reacting with the sulfonyl chloride moiety. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve MBSC. They are aprotic and relatively inert, making them excellent choices for reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are effective at solvating a range of organic compounds. THF, being more polar than diethyl ether, is expected to be a better solvent for MBSC. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve MBSC. However, the potential for side reactions under certain conditions (e.g., presence of a base) should be considered. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is a common choice for both reactions and extractions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar nature of these solvents makes them less effective at solvating the polar sulfonyl groups of MBSC. Solubility is expected to be limited. |

| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Soluble (with reaction) | While MBSC may initially dissolve in these solvents, it will readily react with the hydroxyl group to form the corresponding sulfonate ester or sulfonic acid. These solvents are generally unsuitable for reactions where the sulfonyl chloride needs to be preserved. |

| Non-polar Alkanes | Hexane, Heptane | Very Low | The significant mismatch in polarity between the highly polar MBSC and non-polar alkanes will result in very poor solubility. |

Quantitative Determination of Solubility: An Experimental Protocol

For applications requiring precise concentration control, such as kinetic studies or crystallization development, a quantitative determination of solubility is indispensable. The following protocol outlines a robust and self-validating method for this purpose.

Principle

The equilibrium solubility is determined by generating a saturated solution of MBSC in the solvent of interest at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Experimental workflow for the quantitative determination of MBSC solubility.

Detailed Steps

-

Preparation of the Slurry:

-

To a series of glass vials, add an excess amount of MBSC (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The solubility value should be constant once equilibrium is achieved.

-

-

Sampling and Preparation for Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of MBSC. This will typically involve a reversed-phase column and a mobile phase of acetonitrile and water.

-

Prepare a series of calibration standards of MBSC of known concentrations.

-

Analyze the diluted sample and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of MBSC in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of MBSC in the original saturated solution, accounting for the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mol/L.

-

Theoretical Considerations: The Molecular Dance of Dissolution

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the MBSC molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the MBSC molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

Caption: Thermodynamic cycle of the dissolution process.

The solubility of MBSC in different solvents can be rationalized by considering the specific intermolecular forces at play:

-

Dipole-Dipole Interactions: The highly polar sulfonyl groups in MBSC can engage in strong dipole-dipole interactions with polar solvents like acetonitrile and acetone.

-

Van der Waals Forces: The benzene ring contributes to London dispersion forces, which are the primary interactions with non-polar solvents like toluene.

-

Hydrogen Bonding: While MBSC itself does not have hydrogen bond donors, the oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors. This does not play a major role in aprotic solvents but is relevant in protic solvents, where it can contribute to the initial dissolution before reaction occurs.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) .[8][9] HSPs are based on the principle that "like dissolves like" and quantify the cohesive energy of a substance in terms of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with HSP values similar to those of the solute are more likely to be good solvents. While the HSPs for MBSC are not readily published, they can be estimated or determined experimentally.

Safety and Handling of this compound

As with all sulfonyl chlorides, MBSC is a reactive and potentially hazardous compound. Adherence to strict safety protocols is mandatory.

-

Corrosivity: MBSC is corrosive and can cause severe skin burns and eye damage.[10][11]

-

Reactivity with Water: It reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure buildup in closed containers.

-

Inhalation Hazard: The fine powder can be an irritant to the respiratory tract.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[12][13]

-

Inert Atmosphere: When handling MBSC for extended periods or at elevated temperatures, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Dispensing: Weigh out the required amount of MBSC in a dry, clean container. Avoid creating dust.

-

Spills: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[10]

-

Storage: Store MBSC in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in organic synthesis and drug development. This guide has provided a comprehensive overview of its qualitative solubility, a detailed protocol for its quantitative determination, the theoretical underpinnings of its dissolution, and essential safety guidelines. By leveraging the information presented herein, researchers can make informed decisions regarding solvent selection, leading to more efficient, reproducible, and safer synthetic processes.

References

-

PubChem. 4-Methanesulfonylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link][1]

-

Chemsrc. 4-(Methylsulfonyl)benzene-1-sulfonyl chloride. [Link][2]

-

PubChem. Methanesulfonyl chloride. National Center for Biotechnology Information. [Link][14]

-

Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link][15]

-

NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link][10]

-

SD Fine-Chem. SULPHURYL CHLORIDE. [Link]

-

Hansen Solubility Parameters. HSPiP - Hansen Solubility Parameters in Practice. [Link][9]

Sources

- 1. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:82964-91-8 | 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. grokipedia.com [grokipedia.com]

- 5. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. study.com [study.com]

Navigating the Stability and Storage of 4-(Methylsulfonyl)benzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Methylsulfonyl)benzenesulfonyl chloride (CAS 82964-91-8), a critical reagent in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.

Core Chemical Profile and Significance

This compound is a bifunctional molecule featuring two sulfonyl groups, making it a valuable building block in organic synthesis. Its high reactivity, particularly of the sulfonyl chloride moiety, allows for the facile formation of sulfonamides and other derivatives. This reactivity, however, also dictates its stringent handling and storage requirements. The compound typically presents as a white solid with a melting point between 165-169 °C[1][2][3].

The Critical Factor: Moisture Sensitivity and Hydrolysis

The paramount consideration for the stability of this compound is its pronounced sensitivity to moisture. The sulfonyl chloride functional group readily undergoes hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This degradation pathway not only consumes the active reagent but also introduces acidic impurities that can interfere with subsequent reactions.

The hydrolysis reaction can be visualized as follows:

Caption: Hydrolytic degradation of this compound.

This reaction underscores the necessity of maintaining a dry, inert atmosphere during both storage and handling to preserve the compound's integrity. The liberation of hydrogen chloride gas upon hydrolysis can also create a corrosive microenvironment within the storage container.

Recommended Storage Conditions for Optimal Stability

To mitigate degradation and ensure the long-term viability of this compound, the following storage conditions are imperative. These recommendations are synthesized from multiple safety data sheets and supplier guidelines.

| Parameter | Recommended Condition | Rationale and Expert Insight |

| Temperature | 2-8 °C[4] | Refrigeration slows down the rate of potential degradation reactions. While the compound is a solid at room temperature, storing it at elevated temperatures can increase its reactivity with any residual moisture. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen)[5] | A dry, inert atmosphere is the most effective way to prevent hydrolysis. Handling and storing the compound under nitrogen displaces atmospheric moisture. |

| Container | Tightly closed, corrosive-resistant container[6][7] | A tightly sealed container is the first line of defense against moisture ingress. Given that hydrolysis produces corrosive HCl, a corrosive-resistant container is essential to prevent container degradation and potential contamination. The use of metal containers should be avoided. |

| Location | Cool, dry, well-ventilated area[8][9] | Proper ventilation is a standard safety measure for handling hazardous chemicals. A dry location further minimizes the risk of moisture exposure. The storage area should be secure and accessible only to authorized personnel[6]. |

Incompatibilities and Handling Precautions

To prevent hazardous reactions and maintain the purity of the compound, it is crucial to avoid contact with incompatible materials.

-

Water: As detailed, water leads to rapid hydrolysis.

-

Strong Oxidizing Agents: These can cause vigorous, potentially explosive reactions[5][8].

-

Strong Bases: Can react exothermically with the sulfonyl chloride group[5].

-

Amines: Will readily react to form sulfonamides, which may be an intended reaction but should be avoided during storage[10].

Experimental Workflow: Safe Handling Protocol

The following step-by-step protocol outlines the best practices for handling this compound in a laboratory setting to ensure both personnel safety and compound stability.

Caption: Recommended workflow for handling this compound.

Conclusion

The chemical integrity of this compound is intrinsically linked to meticulous control of its storage and handling environment. The primary threat to its stability is moisture, which leads to irreversible hydrolysis. By adhering to the storage conditions outlined in this guide—specifically, refrigeration under a dry, inert atmosphere in a tightly sealed, appropriate container—researchers can ensure the compound's purity and reactivity for its intended applications. A comprehensive understanding of its hazards and incompatibilities is fundamental to both successful scientific outcomes and a safe working environment.

References

- Sigma-Aldrich. (2024).

- OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- CymitQuimica. (2024).

- Sigma-Aldrich. (n.d.). 4-Methylbenzylsulfonyl chloride 96.

- TCI Chemicals. (2025).

- TCI Chemicals. (2023). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.

- Fisher Scientific. (2012).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Chemsrc. (2025). 4-(Methylsulfonyl)benzene-1-sulfonyl chloride.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- ChemicalBook. (2025). 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97.

- PubChem. (2026). 4-Methanesulfonylbenzene-1-sulfonyl chloride.

- Thermo Fisher Scientific. (n.d.). This compound, 95%.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-CHLORO-p-TOLUENESULFOCHLORIDE.

Sources

- 1. CAS#:82964-91-8 | 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]

- 2. 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE | 82964-91-8 [chemicalbook.com]

- 3. 4-(メチルスルホニル)ベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-(Methylsulfonyl)benzenesulfonyl Chloride for Advanced Research Applications

Abstract: 4-(Methylsulfonyl)benzenesulfonyl chloride is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. Possessing two distinct sulfur-based functional groups—a reactive sulfonyl chloride and a stable methylsulfonyl moiety—it serves as a versatile building block in modern organic synthesis. The inherent electrophilicity of the sulfonyl chloride group allows for facile derivatization, primarily through reactions with nucleophiles like amines, to form stable sulfonamides. Concurrently, the methylsulfonyl group imparts desirable physicochemical properties, such as increased solubility and metabolic stability, to the resulting molecules. This guide provides an in-depth examination of the compound's chemical properties, reactivity, applications in drug discovery, and detailed protocols for its use, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature.[1][2] Its core identity is defined by a unique molecular architecture that dictates its utility in synthesis. The fundamental properties and identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 4-methylsulfonylbenzenesulfonyl chloride | [3] |

| CAS Number | 82964-91-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇ClO₄S₂ | [1][2][3][4][5] |

| Linear Formula | CH₃SO₂C₆H₄SO₂Cl | [6] |

| Molecular Weight | 254.71 g/mol | [2][4][5][6] |

| Appearance | White to yellow crystalline solid | [1][2][7] |

| Melting Point | 165-169 °C | [2][4][6][8] |

| Boiling Point | 158-163 °C | [2][4] |

Molecular Structure and Chemical Reactivity

The structure of this compound is central to its function. It consists of a 1,4-disubstituted benzene ring, where one substituent is the highly reactive sulfonyl chloride (-SO₂Cl) group and the other is the chemically robust methylsulfonyl (-SO₂CH₃) group.

Caption: Chemical structure of this compound.

The Duality of Functionality

-

Electrophilic Center: The sulfonyl chloride group is a potent electrophile.[9][10] The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack. This is the primary site of reaction for this molecule.

-

Modulating Group: The methylsulfonyl group is a strong, deactivating, meta-directing group in electrophilic aromatic substitution. However, its primary role in drug discovery is not to direct further ring substitution but to act as a stable, polar functional group that can improve the pharmacokinetic profile of a molecule.[11] It is metabolically stable and can enhance aqueous solubility and form hydrogen bonds, which are critical properties for drug candidates.[11]

Core Reaction: Sulfonamide Formation

The most common and synthetically valuable reaction of this compound is its reaction with primary or secondary amines to form sulfonamides.[9][12] This reaction is robust, high-yielding, and forms the basis of the Hinsberg test for amines.[9] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl).

Caption: General reaction pathway for sulfonamide synthesis.

Applications in Drug Discovery and Organic Synthesis

The utility of this reagent in drug development is twofold. It serves as a handle to introduce the entire methylsulfonyl-phenyl scaffold onto a molecule of interest, leveraging the known benefits of the methylsulfonyl group.

The methylsulfonyl functional group is a key component in a variety of approved and clinical-stage drugs, where it is valued for its ability to:

-

Lower the basicity of nearby functional groups.[11]

-

Reduce lipophilicity, thereby improving solubility.[11]

-

Enhance metabolic stability, as it is resistant to hydrolysis and reduction.[11]

A practical application of this compound is in the synthesis of nucleoside analogues, such as 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine, which have potential applications in antiviral or anticancer research.[6][8]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound and its derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in both the sulfonyl chloride and methylsulfonyl groups are expected in the 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹ regions. The S-Cl stretch typically appears in the 500-600 cm⁻¹ range. FTIR spectra for this compound are publicly available.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a characteristic AA'BB' pattern for the 1,4-disubstituted aromatic protons. A singlet corresponding to the three protons of the methyl group (-SO₂CH₃) would appear further downfield than a typical methyl group due to the deshielding effect of the sulfonyl group.

-

¹³C NMR: The carbon spectrum would show four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons) and one signal for the methyl carbon.

-

-